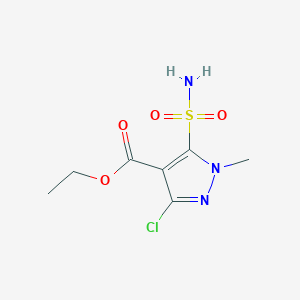
(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide, also known as AAPH, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. AAPH is a water-soluble compound that is commonly used in biochemical and physiological experiments. It has been found to have a variety of applications in the field of scientific research, including its use as a radical initiator, an antioxidant, and a probe for measuring the antioxidant capacity of biological fluids.
作用机制
The mechanism of action of (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide involves the formation of free radicals through the cleavage of the N-N bond in the molecule. These free radicals can then react with other molecules, leading to oxidative stress and damage to cellular components. (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide has been found to be particularly effective in inducing lipid peroxidation, a process that can lead to cellular damage and disease.
生化和生理效应
(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide has been found to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and damage to cellular components, leading to cell death and disease. (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide has also been found to have antioxidant properties, which can help to protect cells from oxidative stress and damage.
实验室实验的优点和局限性
One of the main advantages of using (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide in lab experiments is its ability to generate free radicals in a controlled manner. This allows researchers to study the effects of oxidative stress on cellular components and to evaluate the antioxidant properties of various compounds. However, one limitation of using (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide is that it can be difficult to control the rate of free radical formation, which can lead to variability in experimental results.
未来方向
There are several future directions for research involving (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide. One area of interest is the development of new methods for controlling the rate of free radical formation, which could help to reduce variability in experimental results. Another area of interest is the investigation of the role of (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide in disease processes, particularly in the context of oxidative stress and cellular damage. Additionally, there is potential for the development of new compounds based on the structure of (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide, which could have applications in the treatment of diseases related to oxidative stress.
合成方法
The synthesis of (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide can be achieved through a variety of methods, including the reaction of N-phenylbenzamide with ethylenediamine and subsequent reaction with bromomethane. This method has been found to be efficient and cost-effective, providing high yields of (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide.
科学研究应用
(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide has been used extensively in scientific research, particularly in the field of oxidative stress. It is commonly used as a radical initiator in experiments designed to measure the antioxidant capacity of biological fluids. (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide has also been found to have applications in the study of lipid peroxidation and in the evaluation of the antioxidant properties of various compounds.
属性
CAS 编号 |
100773-63-5 |
|---|---|
产品名称 |
(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide |
分子式 |
C20H28BrN3O |
分子量 |
406.4 g/mol |
IUPAC 名称 |
2-(N-(4-aminobenzoyl)anilino)ethyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C20H27N3O.BrH/c1-4-23(3,5-2)16-15-22(19-9-7-6-8-10-19)20(24)17-11-13-18(21)14-12-17;/h6-14H,4-5,15-16H2,1-3H3,(H-,21,24);1H |
InChI 键 |
FOIGSPSSZBCGFP-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N.[Br-] |
规范 SMILES |
CC[N+](C)(CC)CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N.[Br-] |
同义词 |
(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



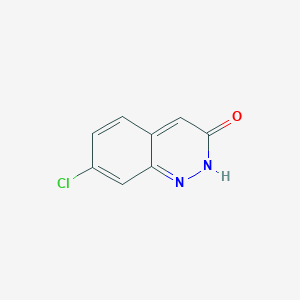
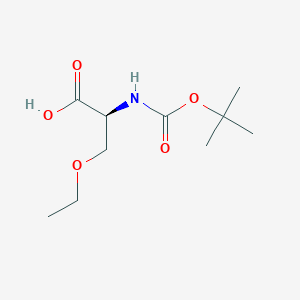
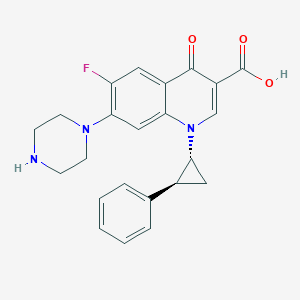
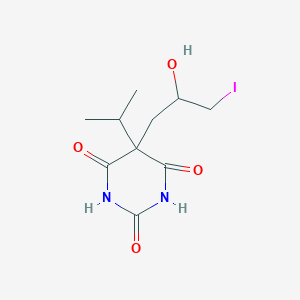
![7-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B10934.png)
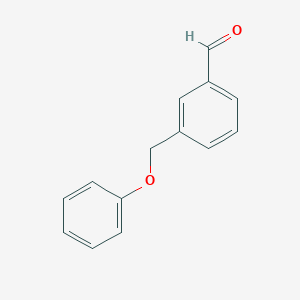
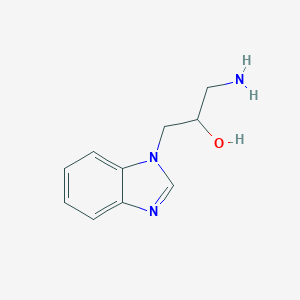
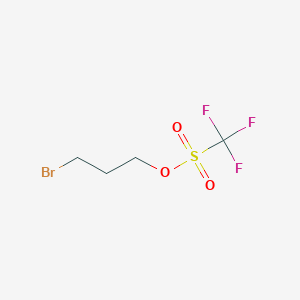


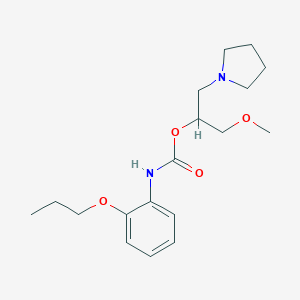
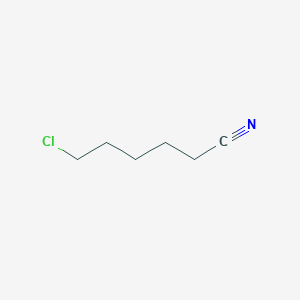
![4-Amino-5-[[2-[[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B10961.png)
